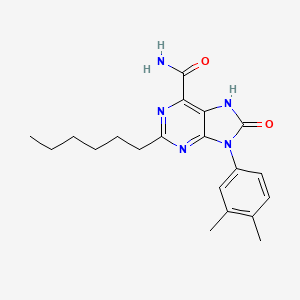

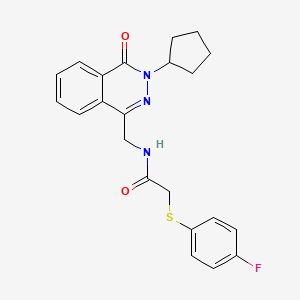

![molecular formula C19H23FN4O B3004788 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 2309312-78-3](/img/structure/B3004788.png)

1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic and azabicyclic structures, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related azabicyclic compounds typically involves multi-step reactions that may include the formation of key bicyclic intermediates, functional group transformations, and stereoselective processes. For example, the synthesis of a related compound with an oxa-azabicyclo[3.2.1]octane structure was achieved using NMR and HRMS spectroscopy, and its structure was confirmed by X-ray crystallography . Similarly, the synthesis of azabicyclo[2.2.2]octane derivatives was performed using the Wallach triazene approach, which is noted for its efficiency in no-carrier-added radioiodination . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is often characterized by the presence of multiple chiral centers and the potential for stereoisomerism. X-ray crystallography is a common technique used to determine the absolute configuration of such molecules . The presence of intermolecular hydrogen bonds and other weak interactions can influence the conformation and stability of these compounds . The molecular structure of the compound of interest would likely exhibit similar complexity and require detailed analysis to fully understand its stereochemistry and conformational preferences.

Chemical Reactions Analysis

Azabicyclic compounds can participate in a variety of chemical reactions. For instance, derivatives of azabicyclo[2.2.2]octane have been used in the development of potential radiopharmaceuticals, indicating their ability to interact with biological targets such as muscarinic receptors . The reactivity of such compounds can be influenced by the presence of substituents, as seen in the diastereoselective reactions of amines with aromatic aldehydes to form aza-dioxabicyclo[3.3.0]octanes . The compound "1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one" would likely exhibit its own unique reactivity profile based on its functional groups and structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. For example, the presence of a triazolyl group in the compound of interest suggests potential for interactions such as hydrogen bonding, which can affect solubility and melting point. The fluorine and methyl substituents on the phenyl ring could influence the compound's lipophilicity, which is important for its potential as a pharmaceutical agent. The bicyclic core structure may confer rigidity to the molecule, impacting its physical state and reactivity .

properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O/c1-13-10-14(2-6-18(13)20)3-7-19(25)24-15-4-5-16(24)12-17(11-15)23-9-8-21-22-23/h2,6,8-10,15-17H,3-5,7,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSPJGBQKRKEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)

![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B3004713.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3004714.png)

![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)